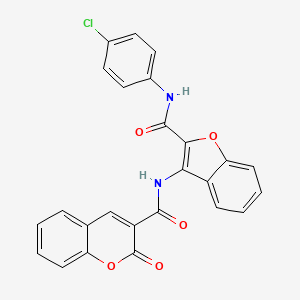

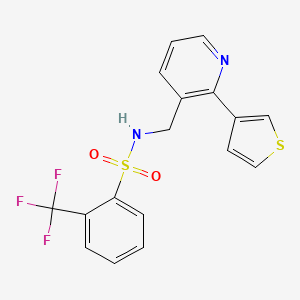

N-(2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling . This method has fewer side reactions and a high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The molecular formula of the compound is C29H19ClN2O4 . The average mass is 494.925 Da and the monoisotopic mass is 494.103333 Da .Chemical Reactions Analysis

Benzofuran compounds can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis . An effective, Ru-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols affords benzofurans and isochromenes chemo- and regioselectively .Scientific Research Applications

Synthesis and Antimicrobial Activity

Research shows the synthesis of novel derivatives that display significant antimicrobial activity. For instance, the synthesis, characterization, and antimicrobial screening of novel carboxamide derivatives have been explored, indicating their efficacy against a range of pathogenic microorganisms, including both gram-positive and gram-negative bacteria (Idrees, Kola, & Siddiqui, 2019). Similarly, other studies have focused on the development of 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives, showcasing antibacterial effects and highlighting the methodological advantages such as clean reactions and environmentally friendly approaches (Pouramiri, Tavakolinejad Kermani, & Khaleghi, 2017).

Photochemical and Photodynamic Applications

The study of photochromic dyes, such as naphthopyran dyes, reveals the importance of intramolecular hydrogen bonding and host materials on their functional applications. This research is critical for developing advanced materials with specific optical properties, showing that such dyes can undergo significant absorption characteristic shifts influenced by structural adjustments (Fang et al., 2015).

Anticholinesterase Activity for Neurodegenerative Diseases

Compounds related to N-(2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide have been synthesized and tested for anticholinesterase activity, targeting conditions like Alzheimer's disease. The structure-activity relationship (SAR) studies demonstrate that certain modifications can significantly enhance anti-AChE activity, offering insights into designing more effective treatments for neurodegenerative diseases (Ghanei-Nasab et al., 2016).

Antioxidant and Antibacterial Agents

The one-pot synthesis of indolyl-4H-chromene-3-carboxamides has shown that these compounds possess good antioxidant and antibacterial activities. This indicates the potential for developing new therapeutic agents that could manage oxidative stress and bacterial infections effectively (Subbareddy & Sumathi, 2017).

Future Directions

The compound offers potential applications in diverse fields due to its unique properties and structure, making it a promising material for further exploration. Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

properties

IUPAC Name |

N-[2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H15ClN2O5/c26-15-9-11-16(12-10-15)27-24(30)22-21(17-6-2-4-8-20(17)32-22)28-23(29)18-13-14-5-1-3-7-19(14)33-25(18)31/h1-13H,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPYKJYEIBQPFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H15ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2887071.png)

![3-(4-Chlorophenyl)-5-{[(cyclopropylcarbonyl)oxy]ethanimidoyl}isoxazole](/img/structure/B2887075.png)

![3-methoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2887081.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2887084.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2887086.png)

![5-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2887091.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2887092.png)